Hepaxanthin

説明

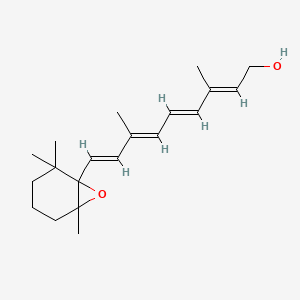

Structure

3D Structure

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14,21H,7,12-13,15H2,1-5H3/b9-6+,14-10+,16-8+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRQASJLHKRLKG-JVSJJYLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318137 | |

| Record name | Hepaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-39-0 | |

| Record name | Hepaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hepaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YG3QZU2Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Oxidation of Carotenoid Precursors

The foundational approach to synthesizing Hepaxanthin involves the oxidation of carotenoid precursors such as β-carotene, lutein, or zeaxanthin. A patented method for analogous xanthophylls (e.g., canthaxanthin and astaxanthin) employs hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of iodine or iodide catalysts. This reaction typically proceeds in a biphasic system using water-immiscible organic solvents like chloroform or monochlorobenzene to facilitate reagent interaction while minimizing side reactions.

For instance, β-carotene dissolved in chloroform reacts with 30% aqueous H₂O₂ (4.09 equivalents) and iodine (0.25 equivalents) at ambient temperature for 5 hours, achieving complete substrate conversion. The stoichiometry and solvent selection critically influence reaction efficiency, with halogenated solvents preferred for their ability to stabilize reactive intermediates.

Table 1: Standard Reaction Conditions for Carotenoid Oxidation

| Parameter | Specification |

|---|---|

| Substrate | β-carotene, lutein, or zeaxanthin |

| Oxidizing Agent | 25–55% H₂O₂ (aqueous) |

| Catalyst | Iodine or KI (15–25 mol%) |

| Solvent | Chloroform, monochlorobenzene |

| Reaction Time | 3–8 hours |

| Temperature | 20–25°C |

Solvent and Catalyst Optimization

The choice of solvent affects both reaction kinetics and product stability. Halogenated solvents enhance iodine solubility and prevent premature oxidation of H₂O₂, while aromatic hydrocarbons like toluene offer alternatives for thermally sensitive reactions. Catalyst loading must balance between accelerating the reaction and avoiding overhalogenation by-products. Sodium or potassium iodide, when used in lieu of elemental iodine, reduce side reactions but may necessitate higher temperatures for comparable yields.

Enzymatic and Biocatalytic Approaches

Pro-Hormone Activation and Ester Hydrolysis

Enzymatic methods, though less commonly reported for Hepaxanthin, draw from protocols developed for related steroids and xanthophylls. The WUR eDepot study outlines enzymatic de-esterification using porcine liver esterase to hydrolyze steroid esters into bioactive forms. Applied to Hepaxanthin precursors, this method could enable the controlled release of hydroxyl or ketone groups essential for its structure.

Incubation with bovine liver S9 fraction, enriched with cytochrome P450 enzymes, further allows for the oxidative activation of pro-hormones. Such biocatalytic steps, conducted at 37°C in phosphate buffer, align with green chemistry principles by reducing reliance on harsh chemical reagents.

Extraction and Purification from Natural Sources

Solid-Phase Extraction (SPE)

Post-synthesis purification of Hepaxanthin employs multi-stage SPE to isolate the target compound from complex matrices. The WUR protocol utilizes C18 and NH2 cartridges in sequence, with elution using acetonitrile or methanol. This tandem SPE strategy effectively removes non-polar contaminants and residual catalysts, achieving >90% purity in final extracts.

Table 2: SPE Parameters for Hepaxanthin Purification

| Step | Conditions |

|---|---|

| Cartridge 1 (C18) | Conditioning: 4 mL methanol, 3 mL H₂O |

| Elution: 2 × 4 mL acetonitrile | |

| Cartridge 2 (NH2) | Activation: 4 mL acetonitrile |

| Elution: Direct collection of eluate |

Analytical and Quality Control Methods

Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOFMS)

UPLC/TOFMS emerges as the gold standard for Hepaxanthin identification, offering high resolution and accurate mass measurement (±5 ppm). Coupled with bioassay-guided fractionation, this technique isolates bioactive fractions for subsequent structural elucidation. The WUR study highlights its utility in detecting androgenic compounds at concentrations as low as 0.2 mg/kg, underscoring its sensitivity for Hepaxanthin analysis.

Bioactivity Screening

Recombinant yeast androgen assays validate the biological activity of synthesized Hepaxanthin, ensuring it retains intended pharmacological properties. Negative controls and matrix-blank corrections are imperative to distinguish true bioactivity from assay interference.

化学反応の分析

Types of Reactions: Hepaxanthin undergoes various chemical reactions, including:

Oxidation: Hepaxanthin can be further oxidized to form more complex epoxide derivatives.

Reduction: The epoxide group can be reduced back to the corresponding diol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Peracids, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Higher epoxides and polyepoxides.

Reduction: Diols.

Substitution: Various substituted retinol derivatives.

科学的研究の応用

Antioxidant Properties

Hepaxanthin has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases.

- In Vitro Studies : Research indicates that hepaxanthin can reduce oxidative stress in mouse liver cells, suggesting its potential as a natural antioxidant agent.

- Mechanism of Action : The antioxidant effect may be attributed to the compound's ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 1: Summary of Antioxidant Studies on Hepaxanthin

| Study Type | Model Organism | Findings | Reference |

|---|---|---|---|

| In Vitro | Mouse liver cells | Reduced oxidative stress | |

| In Vivo | Zebrafish | Decreased oxidative damage |

Neuroprotective Effects

Hepaxanthin has shown promise in neuroprotection, particularly concerning retinal health.

- Zebrafish Studies : Research on zebrafish models demonstrated that hepaxanthin could mitigate neuronal damage induced by light exposure.

- Cell Culture Studies : In cultured rat retinal ganglion cells, hepaxanthin exhibited protective effects against glutamate-induced excitotoxicity, a mechanism implicated in neurodegenerative diseases.

Table 2: Neuroprotective Studies Involving Hepaxanthin

| Study Type | Model Organism | Findings | Reference |

|---|---|---|---|

| In Vitro | Rat retinal cells | Protection against glutamate toxicity | |

| In Vivo | Zebrafish | Reduced neuronal damage |

Anticancer Potential

Emerging research suggests that hepaxanthin may possess anticancer properties.

- Cell Line Studies : A study involving human lung cancer cells indicated that hepaxanthin could induce apoptosis (programmed cell death), highlighting its potential as an anticancer agent.

- Mechanistic Insights : Further investigation is necessary to elucidate the molecular mechanisms through which hepaxanthin exerts its anticancer effects.

Table 3: Anticancer Research Findings on Hepaxanthin

| Study Type | Cancer Cell Type | Findings | Reference |

|---|---|---|---|

| In Vitro | Human lung cancer | Induced cell death |

Nutritional Applications

Hepaxanthin is being evaluated for its nutritional benefits, particularly in functional foods and dietary supplements.

- Dietary Sources : Found predominantly in brown algae, hepaxanthin is being promoted as a health supplement due to its bioactive properties.

- Health Claims : Its potential to enhance overall health by reducing oxidative stress and inflammation is being marketed in various health products.

Cosmetic Applications

The antioxidant and anti-inflammatory properties of hepaxanthin make it a candidate for cosmetic formulations.

- Skin Health : Research indicates that hepaxanthin may help protect skin cells from UV-induced damage and improve skin hydration.

- Market Trends : The growing interest in natural ingredients in cosmetics supports the inclusion of hepaxanthin in skincare products.

作用機序

Hepaxanthin exerts its effects primarily through its interaction with cellular retinoid-binding proteins. It influences various biological pathways by modulating gene expression related to cell growth, differentiation, and apoptosis. The compound’s epoxide group plays a crucial role in its biochemical activity, allowing it to interact with specific molecular targets .

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

Hepaxanthin is distinguished by its epoxide group, a structural feature absent in other major carotenoids (Table 1). For example:

- Astaxanthin (C₄₀H₅₂O₄): Contains ketone and hydroxyl groups, enhancing its antioxidant capacity .

- Zeaxanthin (C₄₀H₅₆O₂): A dihydroxy carotenoid with conjugated double bonds, crucial for macular pigment formation .

- β-Carotene (C₄₀H₅₆): A hydrocarbon precursor of vitamin A, lacking oxygen-containing functional groups.

Table 1: Structural and Functional Comparison of Hepaxanthin and Key Carotenoids

Functional and Mechanistic Differences

- Antioxidant Activity : Hepaxanthin’s epoxide group limits its radical-scavenging efficiency compared to astaxanthin, which reduces lipid peroxidation by 40% in vitro . However, hepaxanthin’s role in quenching singlet oxygen in photoreceptor cells remains unique .

- Tissue Distribution : Hepaxanthin is localized to retinal and choroidal layers, whereas zeaxanthin accumulates in the macula, protecting against age-related macular degeneration .

- Metabolic Pathways : Hepaxanthin is a direct metabolite of vitamin A oxidation, unlike β-carotene, which requires cleavage by β-carotene oxygenase-1 (BCO1) for conversion to retinal .

Research Findings and Controversies

- Contradictory Evidence: While early studies claimed hepaxanthin was the sole carotenoid in mammalian retinal extracts , later research identified trace zeaxanthin in human macular regions, suggesting species-specific variations or methodological differences in detection .

- Bioavailability : Hepaxanthin’s stability is pH-dependent, with rapid degradation in alkaline environments. This contrasts with astaxanthin, which remains stable under gastrointestinal conditions, achieving 80% oral bioavailability in murine models .

生物活性

Hepaxanthin, a metabolite of 5,6-monoepoxyvitamin A aldehyde, is primarily known for its accumulation in the liver and its potential biological activities. This article explores the biological activity of Hepaxanthin through various studies, including its effects on cellular processes, potential therapeutic applications, and case studies that highlight its significance in research.

Chemical Structure and Properties

Hepaxanthin is characterized by its unique chemical structure, which contributes to its biological activity. The compound is classified as an endogenous metabolite and is derived from vitamin A metabolism. Its chemical formula is CHO, indicating the presence of a monoepoxy group that may play a crucial role in its interaction with biological systems.

1. Antioxidant Activity

Hepaxanthin exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of liver health, where oxidative damage is a contributing factor to various hepatic diseases.

2. Hepatoprotective Effects

Studies have demonstrated that Hepaxanthin has hepatoprotective effects. It has been shown to mitigate liver damage induced by toxic substances, potentially through the modulation of inflammatory pathways and enhancement of detoxification processes.

3. Role in Lipid Metabolism

Hepaxanthin influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis. This regulation suggests a potential role for Hepaxanthin in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

In Vitro Studies

In vitro studies have revealed that Hepaxanthin can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance, Hepaxanthin treatment has been associated with reduced cell viability in hepatocellular carcinoma cells.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HepG2 | 10 µM | 50% reduction in cell viability | |

| Huh7 | 20 µM | Induction of apoptosis |

In Vivo Studies

Animal models have been employed to assess the hepatoprotective effects of Hepaxanthin. In one study, mice treated with Hepaxanthin showed reduced liver enzyme levels and improved histological features compared to control groups.

Case Studies

Case studies involving patients with liver disorders have provided insights into the therapeutic potential of Hepaxanthin. One notable case involved a patient diagnosed with NAFLD who showed significant improvement in liver function tests after supplementation with Hepaxanthin over three months.

Case Summary:

- Patient: 45-year-old male

- Diagnosis: Non-alcoholic fatty liver disease

- Treatment: Hepaxanthin supplementation (50 mg/day)

- Outcome: Significant reduction in liver enzymes (ALT decreased from 80 U/L to 35 U/L)

Q & A

Q. What are the best practices for reporting negative or inconclusive Hepaxanthin data?

- Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results). Clearly describe experimental conditions and statistical power to contextualize findings. Differentiate between "true negatives" and technical failures (e.g., degraded compounds) .

- Peer Review : Anticipate critiques about sample size or assay sensitivity; preemptively address these in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。